2-[(Dimethylamino)methyl]prop-2-en-1-ol
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Overview
Description
2-[(Dimethylamino)methyl]prop-2-en-1-ol is an organic compound with the molecular formula C6H13NO. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]prop-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of dimethylamine with propargyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Dimethylamino)methyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-methyl-1-propanol: Similar structure but different reactivity and applications.
2-Methyl-2-propen-1-ol: Shares the propen-1-ol backbone but lacks the dimethylamino group.
3-Dimethylamino-1-propanol: Similar functional groups but different carbon backbone
Uniqueness
2-[(Dimethylamino)methyl]prop-2-en-1-ol is unique due to its combination of the dimethylamino group and the propen-1-ol backbone. This structure imparts specific reactivity and properties that are valuable in various applications, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZZZPTUEAUBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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